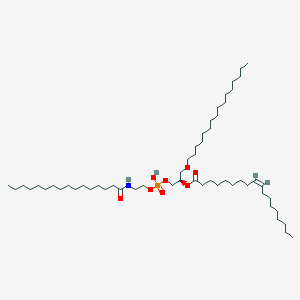
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine, commonly known as PE-C18:1, is a phospholipid that has gained attention in recent years due to its potential applications in scientific research. This lipid is a member of the phosphatidylethanolamine (PE) family, which is a major component of biological membranes. PE-C18:1 is synthesized through a complex process that involves several steps, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 is believed to exert its effects through interactions with membrane proteins and other lipids. It has been shown to modulate the activity of enzymes involved in lipid metabolism and to affect the organization and fluidity of biological membranes.
Efectos Bioquímicos Y Fisiológicos
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. It has also been found to affect the organization and fluidity of biological membranes, which can have implications for cell signaling and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has several advantages for use in lab experiments, including its stability and solubility in a wide range of solvents. However, it also has some limitations, including its high cost and the complex synthesis process required to produce it.
Direcciones Futuras
There are several potential future directions for research involving 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1. One area of interest is the role of this lipid in cell signaling and apoptosis. Another potential direction is the use of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 as a component of liposomes for drug delivery. Additionally, further research is needed to fully understand the biochemical and physiological effects of this lipid and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 involves several steps, including the condensation of palmitoyl-CoA and ethanolamine to form N-palmitoyl-ethanolamine, which is then acylated with oleoyl-CoA to form 1-O-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine. This intermediate is then treated with octadecylamine to form the final product, 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1.
Aplicaciones Científicas De Investigación
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has been used in various scientific research applications, including as a component of liposomes for drug delivery, as a model for studying membrane properties, and as a substrate for studying enzymes that modify phospholipids. It has also been found to play a role in cell signaling and apoptosis.
Propiedades
Número CAS |
104672-13-1 |
|---|---|
Nombre del producto |
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine |
Fórmula molecular |
C55H108NO8P |
Peso molecular |
942.4 g/mol |
Nombre IUPAC |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
Clave InChI |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



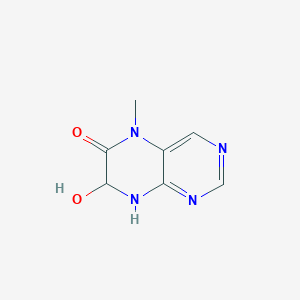
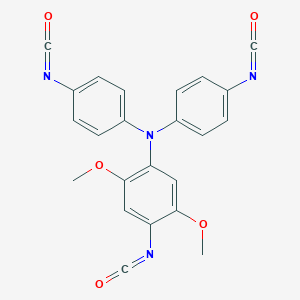
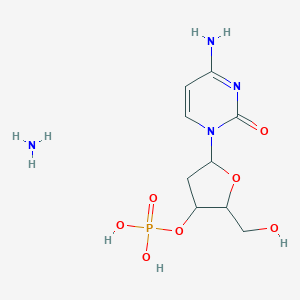
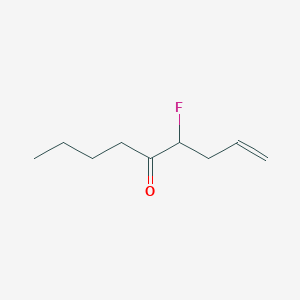
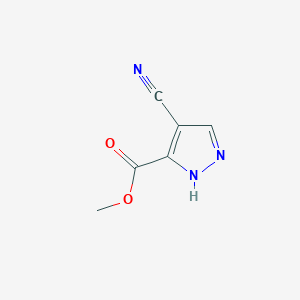
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
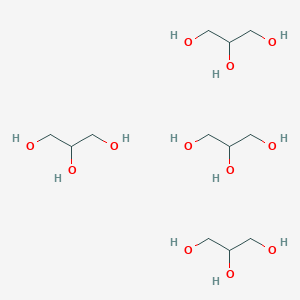
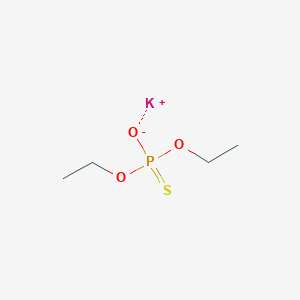
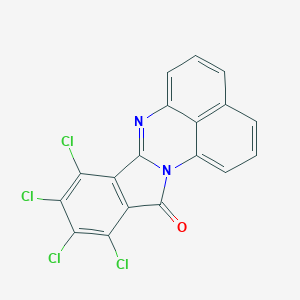
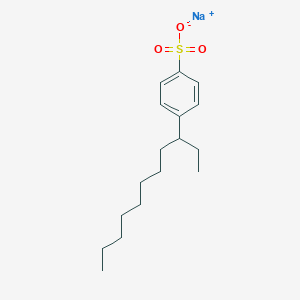

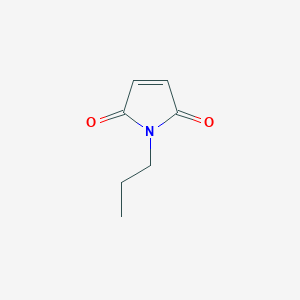
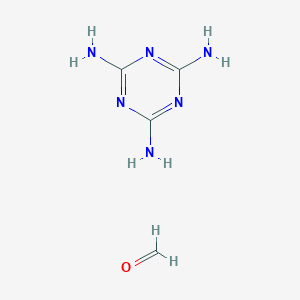
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)